molecular formula C14H9F2N3O2 B13513159 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole

5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B13513159
M. Wt: 289.24 g/mol
InChI Key: WSDLXKBPDJJBTK-UHFFFAOYSA-N
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Description

5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions, a nitrophenyl group at the 2 position, and a methyl group attached to the nitrogen atom of the diazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Products may include compounds with additional oxygen-containing functional groups.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products depend on the nucleophile used and can include various substituted benzodiazoles.

Scientific Research Applications

5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H9F2N3O2

Molecular Weight

289.24 g/mol

IUPAC Name

5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-benzimidazole

InChI

InChI=1S/C14H9F2N3O2/c15-10-6-12-13(7-11(10)16)18-14(17-12)5-8-1-3-9(4-2-8)19(20)21/h1-4,6-7H,5H2,(H,17,18)

InChI Key

WSDLXKBPDJJBTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=CC(=C(C=C3N2)F)F)[N+](=O)[O-]

Origin of Product

United States

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